![molecular formula C24H27N3O3 B2978382 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1207054-64-5](/img/structure/B2978382.png)

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

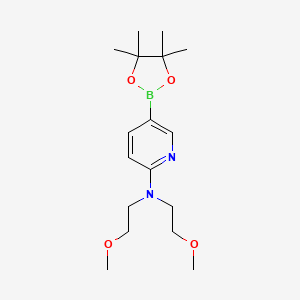

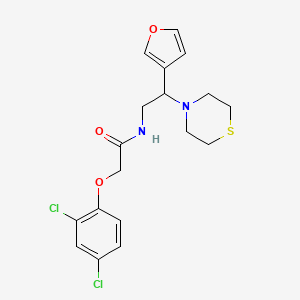

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . There is also a carboxamide group present in the compound, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'-NH2).

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative .Molecular Structure Analysis

The benzimidazole moiety of the compound consists of a fused two-ring system of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. One of these nitrogen atoms bears a hydrogen atom, while the other is a pyrrole-type nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, benzimidazole derivatives are generally soluble in polar solvents due to the presence of the polar imidazole ring .Scientific Research Applications

Synthesis Techniques

Research has focused on developing new synthesis techniques for related compounds, showcasing their relevance in chemical synthesis and pharmaceutical development. For example, the study by Gabriele et al. (2006) presents a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, highlighting the potential for generating structurally complex molecules that could serve as key intermediates in the synthesis of biologically active compounds (Gabriele et al., 2006).

Biological Activity

Studies have explored the biological activities of compounds with similar structural motifs, suggesting potential applications in drug discovery and development. For instance, research on nonpeptide angiotensin II receptor antagonists, which share some structural characteristics with the compound , has led to the development of potent, orally active antihypertensives, indicating the utility of such compounds in therapeutic interventions (Carini et al., 1991).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of related compounds can provide valuable insights into their reactivity and potential uses in synthetic chemistry. For example, the work on the synthesis of pyrimido[1,2-a]benzimidazoles and their subsequent conversion into imidazo[1,2-a]benzimidazoles shows the versatility of these compounds in creating new chemical entities with potential applications in materials science or pharmaceutical chemistry (Troxler & Weber, 1974).

Advanced Glycation End-Products

The compound's structural features suggest its potential involvement in studies related to advanced glycation end-products (AGEs), which are significant in diabetes and aging research. Research on methylglyoxal, a precursor of AGEs, and its derivatives provides insights into the formation and inhibition of AGEs, which could have implications for the compound's application in studying or mitigating the effects of diabetes and aging (Nemet et al., 2006).

Mechanism of Action

properties

IUPAC Name |

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-27-19-7-3-2-6-18(19)26-23(27)17-12-10-16(11-13-17)14-25-24(28)22-15-29-20-8-4-5-9-21(20)30-22/h2-9,16-17,22H,10-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPJPYXWFXDMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)

![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)

![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)

![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)